Cullin 3 Selectivity over MLN4924
DI-591 demonstrates a high degree of functional selectivity that distinguishes it from pan-neddylation inhibitors. In cellular assays, DI-591 specifically inhibits the neddylation of cullin 3, whereas the NAE inhibitor MLN4924 non-selectively blocks neddylation of all cullin family members, including cullin 1 [1]. This selectivity is a direct result of its unique mechanism of action.
| Evidence Dimension | Cellular neddylation inhibition profile |
|---|---|
| Target Compound Data | Selectively converts cullin 3 to its un-neddylated form; no or minimal effect on neddylation of other cullin members (cullin 1, 2, 4A, 4B, 5). |
| Comparator Or Baseline | MLN4924 (NAE inhibitor) at 0.3 µM, which non-selectively blocks neddylation of all cullin members (cullin 1, 2, 3, 4A, 4B, 5). |
| Quantified Difference | DI-591 achieves selective inhibition of a single cullin (cullin 3) versus the broad, non-selective inhibition of all cullins by MLN4924. |
| Conditions | Western blot analysis in KYSE70 esophageal cancer cells and THLE2 immortalized liver cells treated for 24 hours. DI-591 was used at 10 µM. |
Why This Matters
For researchers investigating cullin 3-specific CRL function or the NRF2 pathway, DI-591 provides a targeted tool that avoids the confounding biological effects and potential toxicity associated with global inhibition of the entire CRL network.
- [1] Zhou, H., Lu, J., Liu, L., Bernard, D., Yang, C. Y., Fernandez-Salas, E., ... & Wang, S. (2017). A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation. Nature Communications, 8(1), 1150. View Source
